benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate
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Overview
Description
Benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a benzyl group, a bromine atom, and a hydroxypropyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Hofmann Rearrangement: Another efficient method is the Hofmann rearrangement of aromatic and aliphatic amides in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide.
Industrial Production Methods: Industrial production of benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate typically involves large-scale synthesis using the aforementioned methods, optimized for high yield and purity. The use of catalytic hydrogenation and other scalable techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxypropyl group can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can then interact with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
Benzyl N-(2-hydroxyethyl)carbamate: Features a shorter hydroxyalkyl chain, which can affect its reactivity and solubility.
Uniqueness: Benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate is unique due to the presence of the bromine atom, which provides additional reactivity for substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, offering versatility that similar compounds may lack.
Properties
CAS No. |
247050-08-4 |
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Molecular Formula |
C11H14BrNO3 |
Molecular Weight |
288.14 g/mol |
IUPAC Name |
benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate |
InChI |
InChI=1S/C11H14BrNO3/c12-6-10(14)7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,15)/t10-/m1/s1 |
InChI Key |
VEOPYCLUUWICPS-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](CBr)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CBr)O |
Origin of Product |
United States |
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